Tetraethylbarbituric acid

Description

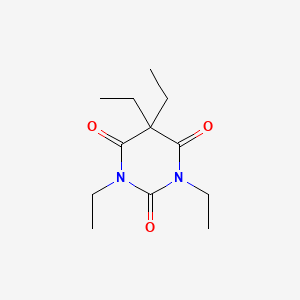

Tetraethylbarbituric acid (CAS 31677-90-4), chemically designated as 1,3,5,5-tetraethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, is a tetraethyl-substituted derivative of barbituric acid. Its molecular formula is C₁₂H₂₀N₂O₃, with a molecular weight of 240.30 g/mol . Structurally, it features ethyl groups at positions 1, 3, and 5 (two ethyl groups at C5), distinguishing it from the parent barbituric acid, which lacks substituents.

The synthesis of barbituric acid derivatives typically involves condensation of diethyl malonate with urea in the presence of a base (e.g., sodium ethoxide) . For this compound, additional ethylation steps are required to introduce the four ethyl groups.

Physicochemical properties include a topological polar surface area of 57.7 Ų, four rotatable bonds, and three hydrogen bond acceptors, suggesting moderate lipophilicity compared to unsubstituted barbituric acid .

Properties

CAS No. |

31677-90-4 |

|---|---|

Molecular Formula |

C12H20N2O3 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

1,3,5,5-tetraethyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H20N2O3/c1-5-12(6-2)9(15)13(7-3)11(17)14(8-4)10(12)16/h5-8H2,1-4H3 |

InChI Key |

KNVYHMMSTFJBMT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N(C1=O)CC)CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylbarbituric acid can be synthesized through the alkylation of barbituric acid derivatives. One common method involves the reaction of diethyl malonate with urea in the presence of sodium ethoxide as a condensing agent . This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods to those used in laboratory settings. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Tetraethylbarbituric acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium ethoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tetraethylbarbituric acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is utilized in biochemical assays and as a reference standard in analytical chemistry.

Medicine: While not directly used as a drug, its derivatives are studied for potential therapeutic applications, including anticonvulsant and sedative effects

Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tetraethylbarbituric acid involves its interaction with various molecular targets and pathways. In biological systems, it can modulate the activity of neurotransmitter receptors, particularly those involved in inhibitory neurotransmission. This modulation can lead to sedative and hypnotic effects, similar to other barbiturates .

Comparison with Similar Compounds

This section compares tetraethylbarbituric acid with structurally and functionally related barbituric acid derivatives, focusing on molecular features, synthesis, and applications.

Structural and Physicochemical Comparison

Table 1: Key Properties of this compound and Analogues

Key Observations :

- Amobarbital’s branched alkyl chain (1-methylbutyl) may further increase lipophilicity, correlating with prolonged CNS activity .

- Reactivity : Thiobarbituric acid (TBA) exhibits distinct reactivity due to the sulfur atom, enabling participation in supramolecular assemblies (e.g., hydrogen-bonded networks) and colorimetric assays (e.g., thiobarbituric acid reactive substances, TBARS) .

- Pharmacological Activity: Amobarbital and other 5,5-disubstituted derivatives (e.g., 5-allyl-5-(β-aminopropyl)-barbituric acid ) are bioactive, whereas this compound’s pharmacological profile remains uncharacterized in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.